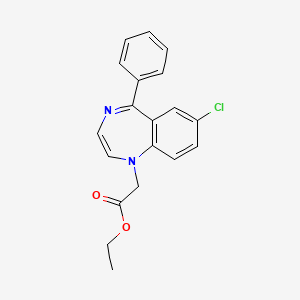
Ethyl (7-chloro-5-phenyl-1H-1,4-benzodiazepin-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (7-chloro-5-phenyl-1H-1,4-benzodiazepin-1-yl)acetate is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is characterized by the presence of a chloro group at the 7th position and a phenyl group at the 5th position on the benzodiazepine ring, along with an ethyl acetate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (7-chloro-5-phenyl-1H-1,4-benzodiazepin-1-yl)acetate typically involves the following steps:
Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through the reaction of an appropriate o-phenylenediamine with a suitable carboxylic acid derivative under acidic or basic conditions.
Introduction of the Chloro and Phenyl Groups: The chloro and phenyl groups are introduced via electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride, while the phenyl group can be introduced using Friedel-Crafts alkylation.
Esterification: The final step involves the esterification of the benzodiazepine derivative with ethyl acetate in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Ethyl (7-chloro-5-phenyl-1H-1,4-benzodiazepin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amino or thiol derivatives.
科学的研究の応用
Ethyl (7-chloro-5-phenyl-1H-1,4-benzodiazepin-1-yl)acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its interactions with various biological receptors, particularly GABA receptors.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of Ethyl (7-chloro-5-phenyl-1H-1,4-benzodiazepin-1-yl)acetate involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to the GABA-A receptor, the compound enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in a calming effect, reducing anxiety and inducing sedation.
類似化合物との比較
Ethyl (7-chloro-5-phenyl-1H-1,4-benzodiazepin-1-yl)acetate can be compared with other benzodiazepines such as diazepam, alprazolam, and lorazepam. While all these compounds share a similar core structure and mechanism of action, this compound is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties.
List of Similar Compounds
- Diazepam
- Alprazolam
- Lorazepam
- Clonazepam
- Temazepam
特性
CAS番号 |
143488-41-9 |
|---|---|
分子式 |
C19H17ClN2O2 |
分子量 |
340.8 g/mol |
IUPAC名 |
ethyl 2-(7-chloro-5-phenyl-1,4-benzodiazepin-1-yl)acetate |
InChI |
InChI=1S/C19H17ClN2O2/c1-2-24-18(23)13-22-11-10-21-19(14-6-4-3-5-7-14)16-12-15(20)8-9-17(16)22/h3-12H,2,13H2,1H3 |
InChIキー |
JWGGCHBHHPKWAS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CN1C=CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


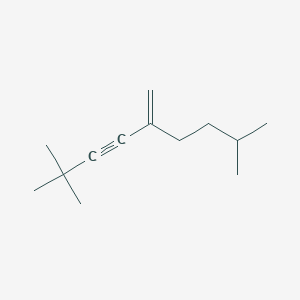
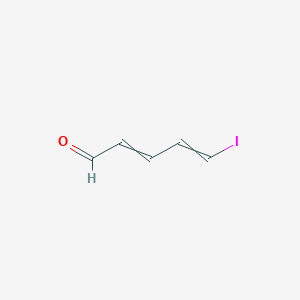
![8,8-Dimethyl-2-methylidene-7-phenyl-1,4,6,10-tetraoxaspiro[4.5]decane](/img/structure/B15162110.png)
![Methyl {[2-(3,5-difluorophenyl)acetamido]methoxy}acetate](/img/structure/B15162111.png)
![[1-(3-Oxobutanoyl)-1H-indol-3-yl]acetic acid](/img/structure/B15162114.png)
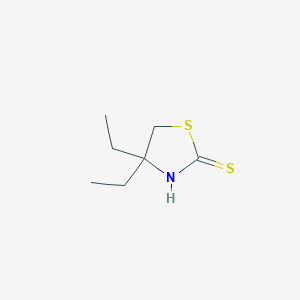
![(1S)-6-Oxabicyclo[3.1.0]hex-2-ene](/img/structure/B15162131.png)

![1-Propanone, 1-[6-[(trimethylsilyl)methyl]bicyclo[4.2.0]oct-7-yl]-](/img/structure/B15162143.png)
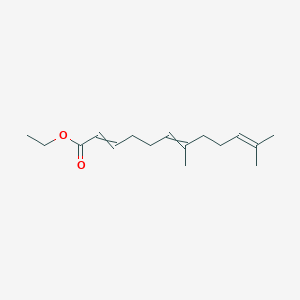
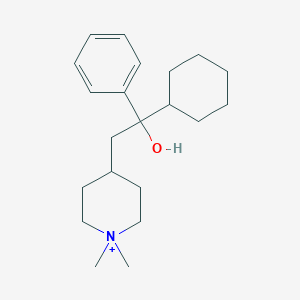
![[(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(phenylmethanone)](/img/structure/B15162162.png)
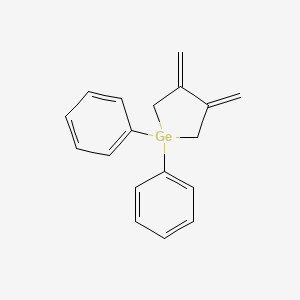
![1-Ethenyl-4-{2-[4-(2-ethylhexane-1-sulfonyl)phenyl]ethenyl}benzene](/img/structure/B15162185.png)
